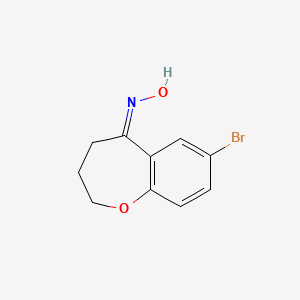
N-(7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine
Descripción general
Descripción
“N-(7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine” is a chemical compound with the CAS Number: 1193390-65-6 . It has a molecular weight of 256.1 . The IUPAC name for this compound is (5Z)-7-bromo-3,4-dihydro-1-benzoxepin-5 (2H)-one oxime .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10BrNO2/c11-7-3-4-10-8 (6-7)9 (12-13)2-1-5-14-10/h3-4,6,9H,1-2,5H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .Aplicaciones Científicas De Investigación
Dopamine Receptor Ligands
Compounds like 7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, which are structurally similar to N-(7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine, show high affinity for D1 dopamine receptors. This suggests potential applications in studying or targeting dopamine receptors in the central nervous system (Neumeyer et al., 1991).
CCR5 Antagonists
A study on the practical synthesis of a CCR5 antagonist involved compounds structurally related to the chemical . This highlights its relevance in synthesizing orally active antagonists for potential therapeutic applications (Ikemoto et al., 2005).
Protein-Tyrosine Kinase Inhibitors
Derivatives of 3,4-dihydro-1-benzoxepin-5(2H)-one have been synthesized and evaluated as inhibitors of protein-tyrosine kinases (PTKs), suggesting potential applications in cancer research and therapy (Li et al., 2017).
Photodynamic Therapy
A zinc phthalocyanine derivative, structurally related to the chemical , has shown potential in photodynamic therapy for cancer treatment due to its high singlet oxygen quantum yield and suitable photophysical properties (Pişkin et al., 2020).
Synthetic Methodologies
Studies have explored the synthesis of various derivatives and analogues of compounds similar to N-(7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine, highlighting the chemical's relevance in developing new synthetic methodologies (Black et al., 1972).
Safety And Hazards
Propiedades
IUPAC Name |
(NZ)-N-(7-bromo-3,4-dihydro-2H-1-benzoxepin-5-ylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c11-7-3-4-10-8(6-7)9(12-13)2-1-5-14-10/h3-4,6,13H,1-2,5H2/b12-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZGBCSHRUMCAQ-XFXZXTDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NO)C2=C(C=CC(=C2)Br)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=N/O)/C2=C(C=CC(=C2)Br)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NZ)-N-(7-bromo-3,4-dihydro-2H-1-benzoxepin-5-ylidene)hydroxylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



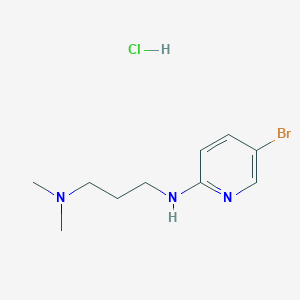
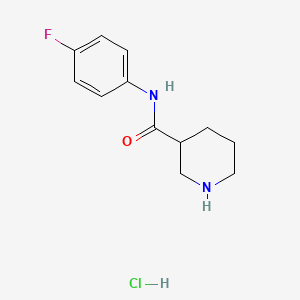
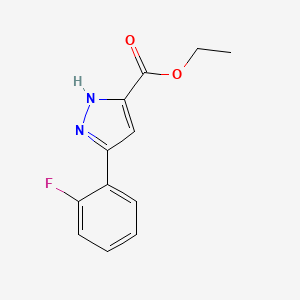
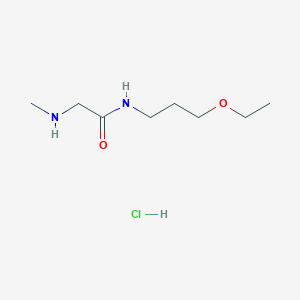
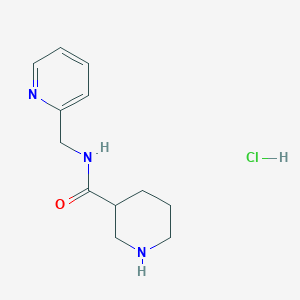
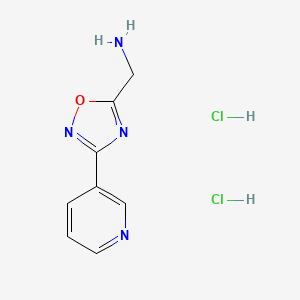


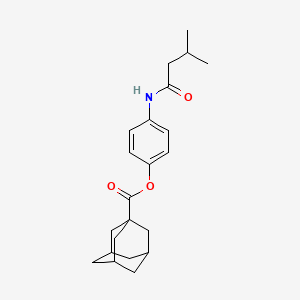
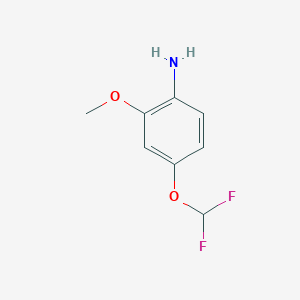
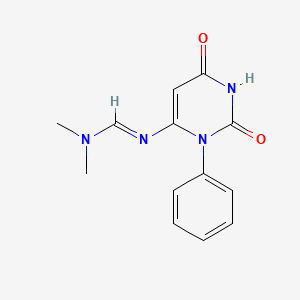
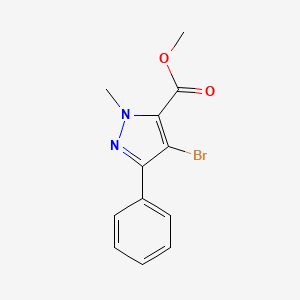
methyl]hydrazinecarbothioamide](/img/structure/B1424868.png)
![[1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride](/img/structure/B1424870.png)